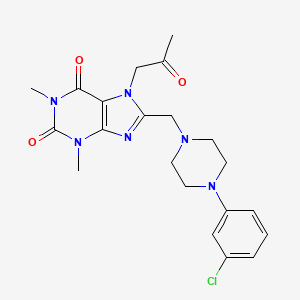

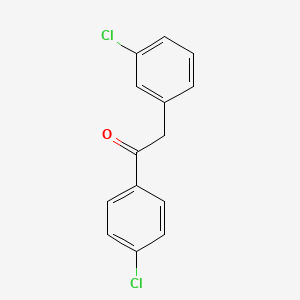

Ethanone, 2-(3-chlorophenyl)-1-(4-chlorophenyl)-

Overview

Description

Ethanone, 2-(3-chlorophenyl)-1-(4-chlorophenyl)-, is an organic compound with the molecular formula C10H8Cl2. It is a colorless solid that is soluble in organic solvents and has a faint odor. It is used in the synthesis of various pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Heterocyclization Reactions : The compound 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, related to Ethanone, was used in heterocyclization reactions to produce isoflavones and other heterocyclic compounds like isoxazoles, pyrazoles, and 2-aminopyrimidines (Moskvina, Shilin, & Khilya, 2015).

Vibrational and Structural Analysis : A derivative of Ethanone was studied for its molecular structure, vibrational spectra, and nonlinear optical properties. This research aids in understanding the electronic properties and potential applications in materials science (ShanaParveen et al., 2016).

Synthesis of Pharmaceutical Intermediates : The compound is used in the synthesis of pharmaceutical intermediates, such as 2-Chloro-1-(4-chlorophenyl)ethanone, which is used for further chemical modifications in drug synthesis (Li De-liang, 2010).

Crystal Structure Analysis : Ethanone derivatives have been used to study crystal structures, helping to understand molecular interactions and stability (Jian-Qiang Zheng, Yan-Jie Cui, & Xiaoping Rao, 2014).

Anti-Inflammatory Activity : Some derivatives of Ethanone have shown potential anti-inflammatory activity, indicating their use in developing new therapeutic agents (Karande & Rathi, 2017).

Synthesis of Enantiomerically Pure Compounds : Research on Ethanone derivatives also involves the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry for creating drugs with specific biological activity (Zhang et al., 2014).

Pharmaceutical Intermediate Synthesis : Ethanone is utilized as a key intermediate in synthesizing pharmaceuticals like β-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).

properties

IUPAC Name |

2-(3-chlorophenyl)-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRURULNDNOWMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 2-(3-chlorophenyl)-1-(4-chlorophenyl)- | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2412607.png)

![3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2412619.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2412623.png)